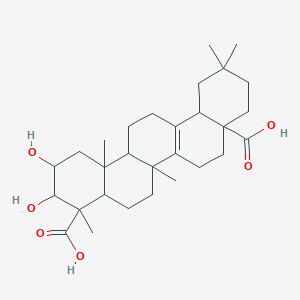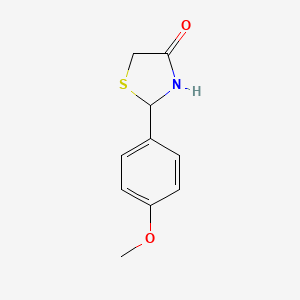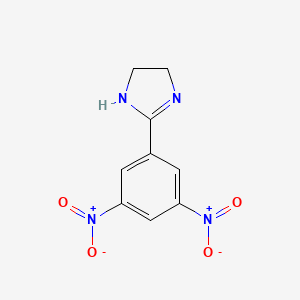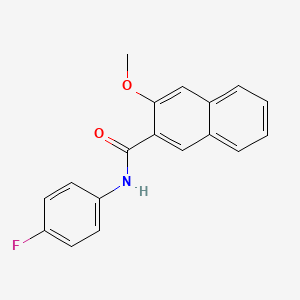![molecular formula C26H43NO B15150635 3-(Dimethylamino)-1-[4-(4-nonylcyclohexyl)phenyl]propan-1-one](/img/structure/B15150635.png)
3-(Dimethylamino)-1-[4-(4-nonylcyclohexyl)phenyl]propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Dimethylamino)-1-[4-(4-nonylcyclohexyl)phenyl]propan-1-one is an organic compound that belongs to the class of ketones This compound is characterized by the presence of a dimethylamino group, a nonylcyclohexyl group, and a phenyl group attached to a propanone backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-1-[4-(4-nonylcyclohexyl)phenyl]propan-1-one typically involves multi-step organic reactions. One possible synthetic route could include:
Formation of the Nonylcyclohexyl Group: Starting with cyclohexane, a Friedel-Crafts alkylation reaction can be used to introduce the nonyl group.
Attachment of the Phenyl Group: The phenyl group can be introduced via a Grignard reaction or a similar organometallic reaction.
Formation of the Propanone Backbone: The propanone backbone can be synthesized through an aldol condensation reaction.
Introduction of the Dimethylamino Group: Finally, the dimethylamino group can be introduced through a nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis.
化学反応の分析
Types of Reactions
3-(Dimethylamino)-1-[4-(4-nonylcyclohexyl)phenyl]propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for potential therapeutic properties.
Industry: Used in the production of specialty chemicals or materials.
作用機序
The mechanism of action of 3-(Dimethylamino)-1-[4-(4-nonylcyclohexyl)phenyl]propan-1-one would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, influencing biochemical pathways. The exact mechanism would require detailed studies to elucidate.
類似化合物との比較
Similar Compounds
3-(Dimethylamino)-1-phenylpropan-1-one: Lacks the nonylcyclohexyl group.
3-(Dimethylamino)-1-[4-(4-methylcyclohexyl)phenyl]propan-1-one: Has a methyl group instead of a nonyl group.
3-(Dimethylamino)-1-[4-(4-ethylcyclohexyl)phenyl]propan-1-one: Has an ethyl group instead of a nonyl group.
Uniqueness
The presence of the nonylcyclohexyl group in 3-(Dimethylamino)-1-[4-(4-nonylcyclohexyl)phenyl]propan-1-one distinguishes it from other similar compounds, potentially imparting unique chemical and physical properties.
特性
分子式 |
C26H43NO |
|---|---|
分子量 |
385.6 g/mol |
IUPAC名 |
3-(dimethylamino)-1-[4-(4-nonylcyclohexyl)phenyl]propan-1-one |
InChI |
InChI=1S/C26H43NO/c1-4-5-6-7-8-9-10-11-22-12-14-23(15-13-22)24-16-18-25(19-17-24)26(28)20-21-27(2)3/h16-19,22-23H,4-15,20-21H2,1-3H3 |
InChIキー |
AMVVOAHHTZLLKG-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCC1CCC(CC1)C2=CC=C(C=C2)C(=O)CCN(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N~2~-{4,6-bis[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-methylphenyl)glycinamide](/img/structure/B15150592.png)

![N-(3-{[(E)-(3-ethoxy-2-hydroxy-5-nitrophenyl)methylidene]amino}phenyl)benzamide](/img/structure/B15150604.png)
![2,2'-Piperazine-1,4-diylbis{1-[4-(quinolin-2-yl)piperazin-1-yl]ethanone}](/img/structure/B15150605.png)
![2-methylpropyl 4-{[3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanoyl]amino}benzoate](/img/structure/B15150610.png)
![N-{2-[(2-{[3-chloro-4-(morpholin-4-yl)phenyl]amino}-2-oxoethyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide](/img/structure/B15150617.png)
![4-methyl-N-{2-[13-({[(4-methylphenyl)sulfonyl]amino}acetyl)-1,4,10-trioxa-7,13-diazacyclopentadecan-7-yl]-2-oxoethyl}benzenesulfonamide](/img/structure/B15150625.png)
![Ethyl 2-{4-[ethyl(phenylsulfonyl)amino]phenyl}-3,3,3-trifluoro-2-hydroxypropanoate](/img/structure/B15150647.png)
![2-(4-{[(4-Nitrophenyl)carbonyl]oxy}phenyl)-2-oxoethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate](/img/structure/B15150657.png)
![2-(4-nitrophenyl)-2-oxoethyl 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B15150663.png)

